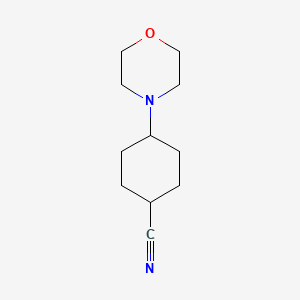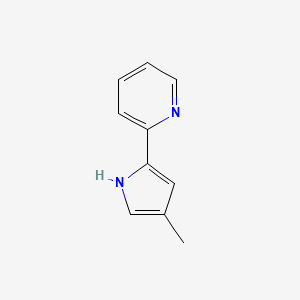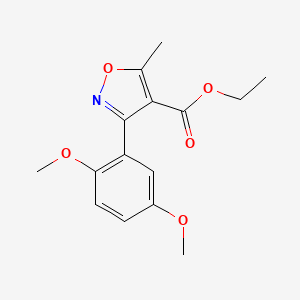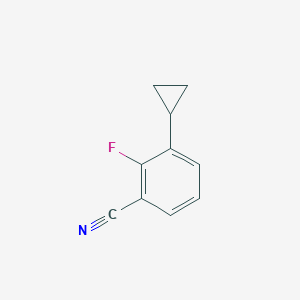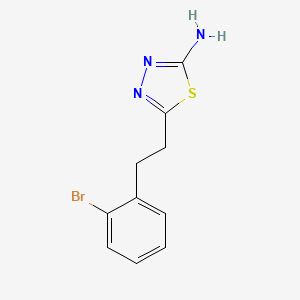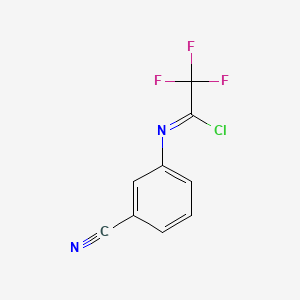
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoroacetimidoyl chloride group attached to a 3-cyanophenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-cyanophenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: Catalysts like triethylamine or pyridine are often used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester.
科学的研究の応用
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetyl chloride
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetohydrazide
Uniqueness: N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic pathways and applications.
特性
分子式 |
C9H4ClF3N2 |
|---|---|
分子量 |
232.59 g/mol |
IUPAC名 |
N-(3-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-2-6(4-7)5-14/h1-4H |
InChIキー |
NOASFVSFHVVVDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


